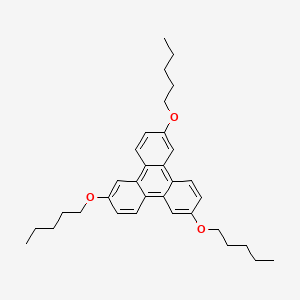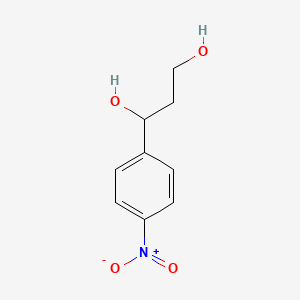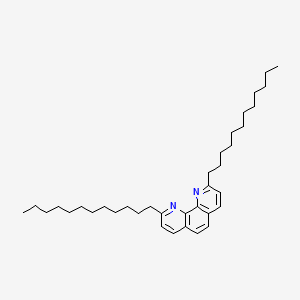
1,10-Phenanthroline, 2,9-didodecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline, 2,9-didodecyl- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its chelating properties. This compound is characterized by the presence of two dodecyl groups at the 2 and 9 positions of the phenanthroline ring, which enhances its solubility in organic solvents and modifies its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,9-didodecyl- typically involves the alkylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with dodecyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete substitution at the 2 and 9 positions.
Industrial Production Methods
Industrial production of 1,10-Phenanthroline, 2,9-didodecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
1,10-Phenanthroline, 2,9-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted phenanthroline derivatives.
科学的研究の応用
1,10-Phenanthroline, 2,9-didodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Employed in the study of metalloproteins and enzymes, particularly those involving metal ion coordination.
Medicine: Investigated for its potential as an anticancer agent due to its ability to chelate metal ions and interfere with cellular processes.
Industry: Utilized in the development of sensors and materials for environmental monitoring and waste treatment.
作用機序
The mechanism of action of 1,10-Phenanthroline, 2,9-didodecyl- primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteases and other metalloenzymes, disrupting their catalytic activity. This chelation process involves the nitrogen atoms in the phenanthroline ring coordinating with the metal ion, forming a stable complex.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties and use in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with different electronic properties.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
1,10-Phenanthroline, 2,9-didodecyl- is unique due to the presence of long dodecyl chains, which enhance its solubility in organic solvents and modify its chemical reactivity. This makes it particularly useful in applications where solubility and hydrophobic interactions are important, such as in the development of organic materials and sensors.
特性
CAS番号 |
133931-80-3 |
|---|---|
分子式 |
C36H56N2 |
分子量 |
516.8 g/mol |
IUPAC名 |
2,9-didodecyl-1,10-phenanthroline |
InChI |
InChI=1S/C36H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-27-31-25-26-32-28-30-34(38-36(32)35(31)37-33)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChIキー |
PBWJJDHYIZKYJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCCCCCCC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




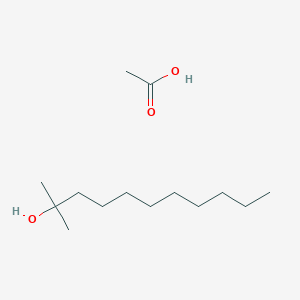
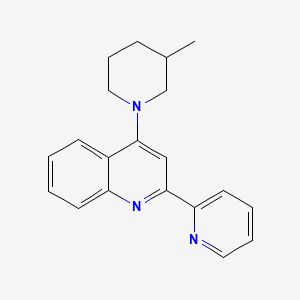
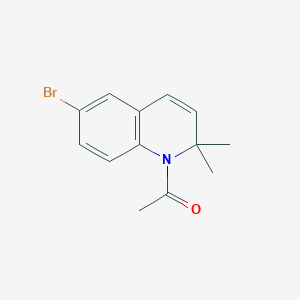



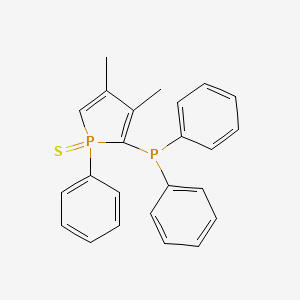

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

